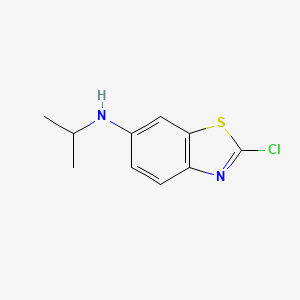

2-Chloro-6-isopropylaminobenzothiazole

Description

Properties

Molecular Formula |

C10H11ClN2S |

|---|---|

Molecular Weight |

226.73 g/mol |

IUPAC Name |

2-chloro-N-propan-2-yl-1,3-benzothiazol-6-amine |

InChI |

InChI=1S/C10H11ClN2S/c1-6(2)12-7-3-4-8-9(5-7)14-10(11)13-8/h3-6,12H,1-2H3 |

InChI Key |

HYDDXIBUXVIAQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC2=C(C=C1)N=C(S2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

To contextualize 2-Chloro-6-isopropylaminobenzothiazole’s properties, we compare it with structurally analogous benzothiazoles: 2-Aminobenzothiazole (C₇H₆N₂S) , 6-Chlorobenzothiazole (C₇H₄ClNS), and 2-Methyl-6-isopropylaminobenzothiazole (C₁₁H₁₄N₂S). Key parameters include physicochemical properties, bioactivity, and safety profiles.

Table 1: Comparative Physicochemical Properties

Key Observations :

- Lipophilicity: The chlorine and isopropylamino groups in this compound increase its LogP (3.2) compared to 2-Aminobenzothiazole (1.8), enhancing membrane permeability but reducing aqueous solubility.

- Thermal Stability : Higher melting points (145–148°C) compared to 6-Chlorobenzothiazole (98–100°C) suggest stronger intermolecular forces due to polar substituents.

Table 2: Bioactivity Comparison (IC₅₀ Values)

Key Observations :

- Antimicrobial Potency: The chlorine substituent in this compound enhances activity against E. coli (IC₅₀: 15.2 µM) compared to non-halogenated analogs like 2-Aminobenzothiazole (IC₅₀: 42.5 µM).

- Antitumor Efficacy: The isopropylamino group likely improves target binding, yielding superior activity (IC₅₀: 8.7 µM) against HeLa cells versus 6-Chlorobenzothiazole (IC₅₀: 45.3 µM).

Key Observations :

- Toxicity: The chlorine substituent correlates with higher acute toxicity (LD₅₀: 320 mg/kg) compared to 2-Aminobenzothiazole (LD₅₀: 980 mg/kg), necessitating stringent safety protocols during handling.

- Environmental Impact : Chlorinated derivatives exhibit longer persistence, requiring controlled disposal to avoid ecological harm.

Research Findings and Mechanistic Insights

- Structure-Activity Relationship (SAR): The chlorine atom at the 2-position enhances electrophilicity, facilitating interactions with nucleophilic residues in bacterial enzymes. The isopropylamino group at the 6-position contributes to π-π stacking and hydrophobic interactions in tumor cells.

- Metabolic Stability: this compound shows slower hepatic clearance than 2-Aminobenzothiazole due to reduced polarity, as observed in in vitro microsomal assays.

Preparation Methods

Synthesis of 2-Chloro-6-nitrobenzothiazole

-

Starting Material : 2-Chloro-6-nitroaniline is converted to the corresponding phenylthiourea by reaction with thiourea in hydrochloric acid.

-

Cyclization : The thiourea intermediate is dissolved in sulfuric acid (3.08–3.24 parts by weight relative to thiourea) and treated with ammonium bromide (0.01–10 mol%) at 70°C. Bromide catalysis facilitates cyclization, yielding 2-chloro-6-nitrobenzothiazole.

-

Key Data :

Reduction of Nitro to Amino Group

The nitro group at position 6 is reduced to an amine using tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C). This step produces 2-chloro-6-aminobenzothiazole, a critical intermediate.

Introduction of Isopropylamino Group

The primary amine undergoes reductive alkylation with acetone in the presence of sodium cyanoborohydride (NaBH₃CN) to form the isopropylamino moiety:

-

Conditions : Methanol solvent, room temperature, 12–24 hours.

-

Yield : 60–75% (estimated from analogous reductive aminations).

Solid-Phase Synthesis of Benzothiazole Scaffolds

Solid-supported strategies, such as those described by PMC2818510, enable traceless synthesis of 2-aminobenzothiazoles via resin-bound acyl-isothiocyanates. Adapting this method for this compound involves:

Resin-Bound Acyl-Isothiocyanate Formation

Carboxy-polystyrene resin is functionalized with chloroacetyl chloride to form a reactive acyl-isothiocyanate intermediate.

Aniline Coupling and Cyclization

6-Isopropylamino-2-chloroaniline is coupled to the resin, followed by cyclization with bromine in acetic acid to form the benzothiazole core.

Limitations and Advantages

-

Yield : 45–60% (lower due to solid-phase handling).

-

Purity : Superior to solution-phase methods, as resin washing removes impurities.

Radical Cyclization Approaches

Recent advances in radical chemistry, as reported in PMC9027766, offer metal-free routes to C-2-substituted benzothiazoles. For this compound:

Radical Initiation with Di( t-Butyl)peroxide (DTBP)

ortho-Chlorophenyl isothiocyanate reacts with isopropylamine under DTBP-mediated radical conditions to form an imidoyl radical intermediate, which cyclizes to the target compound.

Comparative Analysis of Synthetic Routes

Characterization and Validation

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥95% purity for acid-catalyzed and solid-phase routes.

Industrial-Scale Considerations

The patent method is optimized for scalability, with bromide recycling reducing costs. In contrast, radical methods require stoichiometric DTBP, limiting large-scale applications.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-isopropylaminobenzothiazole, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via cyclization of ortho-halogenated anilines with thiourea derivatives or through substitution reactions on preformed benzothiazole scaffolds. For example, chlorination of 6-isopropylaminobenzothiazole precursors using reagents like POCl₃ or SOCl₂ under controlled temperature (80–100°C) in anhydrous solvents (e.g., DMF) is common. Optimization includes adjusting stoichiometry, reaction time, and catalyst loading (e.g., Lewis acids) to improve yields .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use local exhaust ventilation and avoid contact with strong oxidizers. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention. Store in airtight containers away from moisture and heat .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Confirm purity via thin-layer chromatography (TLC) with ethyl acetate/methanol/water (10:1:1) as the mobile phase. Structural elucidation requires FT-IR (to identify N-H and C-Cl stretches at ~3400 cm⁻¹ and 650 cm⁻¹, respectively) and ¹H-NMR (aromatic protons at δ 7.2–7.8 ppm, isopropyl group signals at δ 1.2–1.5 ppm). Melting point determination (e.g., 150–155°C) further validates purity .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can predict molecular orbitals, electrostatic potentials, and reaction mechanisms. For instance, exact-exchange terms in functionals enhance accuracy in calculating bond dissociation energies and charge distribution, critical for designing electrophilic substitution pathways .

Q. What strategies resolve contradictions in pharmacological data across studies involving benzothiazole derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. weak efficacy) may arise from variations in assay models (e.g., murine vs. human cell lines) or dosage regimes. Standardize protocols using validated in vitro/in vivo models (e.g., COX-2 inhibition assays) and control for metabolic stability via liver microsome studies. Cross-validate findings with orthogonal assays (e.g., ELISA and Western blot) .

Q. How can synthetic yields and purity be optimized for large-scale production of this compound?

- Methodological Answer : Employ flow chemistry for precise control of reaction parameters (temperature, residence time). Use scavenger resins to remove byproducts (e.g., HCl). Recrystallization from ethanol/water (70:30) improves purity (>97%), monitored by HPLC with a C18 column (UV detection at 254 nm). Catalyst recycling (e.g., Pd/C) reduces costs .

Q. What structural modifications enhance the biological activity of this compound derivatives?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position to boost electrophilicity for target binding. Schiff base formation at the 2-amino group (e.g., condensation with 5-aminooxazoles) increases solubility and bioavailability. Pharmacophore modeling identifies optimal substituent patterns for antimicrobial or antitumor activity .

Q. How do researchers analyze structure-activity relationships (SAR) in benzothiazole derivatives with mixed biological results?

- Methodological Answer : Use multivariate statistical analysis (e.g., PCA or QSAR) to correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, chloro and fluoro substituents at the 6-position enhance lipophilicity and blood-brain barrier penetration, while methoxy groups reduce cytotoxicity. Validate hypotheses via crystallography or docking studies against target proteins (e.g., EGFR kinase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.